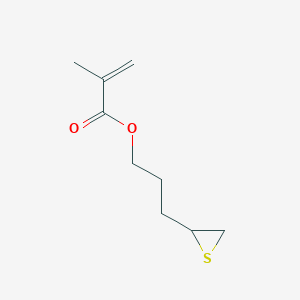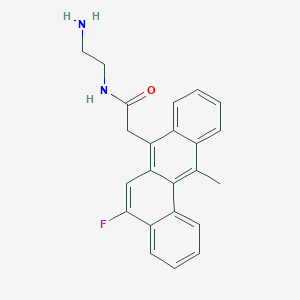
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aminoethyl group, a fluorinated tetraphenyl moiety, and an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Tetraphenyl Moiety: This step involves the construction of the tetraphenyl core, which can be achieved through a series of Friedel-Crafts alkylation reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Incorporation of the Aminoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The fluorinated tetraphenyl moiety could enhance its binding affinity and specificity, while the aminoethyl group may facilitate its interaction with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)-2-(5-fluorophenyl)acetamide: Lacks the tetraphenyl moiety, potentially resulting in different biological activity.
N-(2-Aminoethyl)-2-(12-methyltetraphen-7-YL)acetamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological properties.
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)propionamide: Contains a propionamide group instead of an acetamide group, which may influence its solubility and stability.
Uniqueness
N-(2-Aminoethyl)-2-(5-fluoro-12-methyltetraphen-7-YL)acetamide is unique due to the combination of its fluorinated tetraphenyl moiety and aminoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
192510-13-7 |
|---|---|
Molekularformel |
C23H21FN2O |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-2-(5-fluoro-12-methylbenzo[a]anthracen-7-yl)acetamide |
InChI |
InChI=1S/C23H21FN2O/c1-14-15-6-2-3-7-16(15)19(13-22(27)26-11-10-25)20-12-21(24)17-8-4-5-9-18(17)23(14)20/h2-9,12H,10-11,13,25H2,1H3,(H,26,27) |
InChI-Schlüssel |
YUXRNGKDERGYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)CC(=O)NCCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



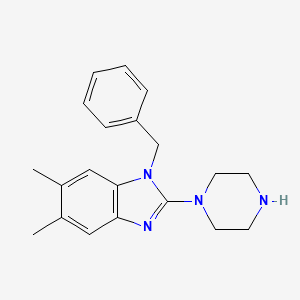
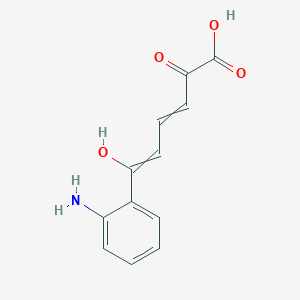

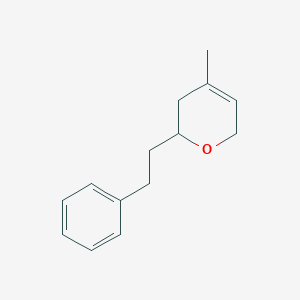
![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
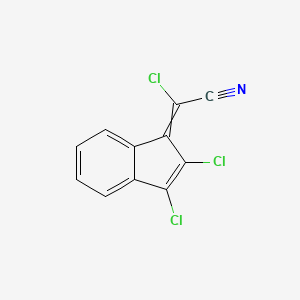
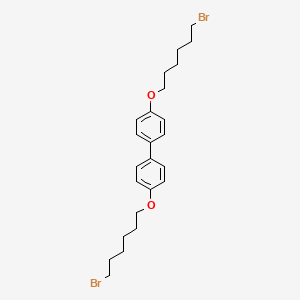
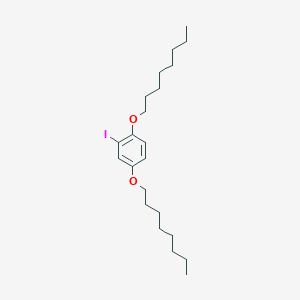
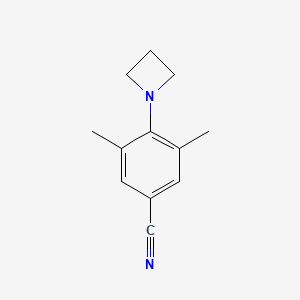

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)

